Benchmarking EGFR Inhibitory Potency: Indole-Aminoquinazoline Hybrids vs. Gefitinib
The indole-aminoquinazoline hybrid 4g, a direct structural analogue of the N-(1H-indol-5-yl)quinazolin-4-amine scaffold featuring additional 2-(4-fluorophenyl) substitutions, demonstrated remarkable EGFR inhibitory activity. It exhibited a potent IC50 of 40.7 nM, positioning it competitively against the established clinical drug gefitinib, which showed an IC50 of 38.9 nM in the same assay [1]. The minimal difference highlights the core scaffold's intrinsic capability to achieve near-equipotent inhibition relative to optimized clinical agents.
| Evidence Dimension | Inhibitory activity towards Epidermal Growth Factor Receptor (EGFR) |
|---|---|
| Target Compound Data | IC50 = 40.7 nM (for indole-aminoquinazoline hybrid 4g, a close derivative of the core scaffold) |
| Comparator Or Baseline | Gefitinib: IC50 = 38.9 nM |
| Quantified Difference | A potency difference of only 1.8 nM (4.6% lower activity compared to gefitinib) |
| Conditions | In vitro cell-free enzymatic assay against EGFR |
Why This Matters
This establishes the core scaffold's competitive baseline potency, proving it is not a weakly active starting point but a high-potency framework for rapid optimization.
- [1] Mphahlele, M.J.; et al. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. International Journal of Molecular Sciences 2018, 19 (8), 2232. View Source
